molecular formula C27H43NO B192412 Solanidine CAS No. 80-78-4

Solanidine

Cat. No.: B192412
CAS No.: 80-78-4
M. Wt: 397.6 g/mol
InChI Key: JVKYZPBMZPJNAJ-OQFNDJACSA-N
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Mechanism of Action

Target of Action

Solanidine is a steroidal alkaloid compound found in plants of the Solanaceae family, such as potatoes and Solanum americanum . It is a glycoalkaloid metabolite that is highly toxic to animals and humans .

Mode of Action

This compound’s mode of action involves its interaction with its targets, leading to various changes in cellular processes. For instance, this compound has been shown to decrease the synthesis of histone deacetylase 1 (HDAC1), which regulates cell growth, while stimulating the synthesis of apoptosis-inducing proteins ASK1 (apoptosis signal-regulating kinase 1) and TBP-2 (tetrahymena piggyBac transposase 2) . This leads to decreased cell proliferation and an increased rate of programmed cell death .

Biochemical Pathways

It has been suggested that this compound plays a role in the apoptosis pathway . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. By influencing the synthesis of proteins involved in this pathway, this compound can affect cell proliferation and survival .

Pharmacokinetics

It is known that the sugar portion of glycoalkaloids, such as this compound, hydrolyses in the body, leaving the this compound portion . This suggests that this compound may be metabolized and excreted differently from its glycoalkaloid precursors .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis and the inhibition of cell proliferation . This has led to interest in its potential anti-cancer activity . In addition, this compound has been suggested to have antimicrobial properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the amount of this compound produced by plants can increase due to genetic and environmental factors, such as exposure to light and physical damage . This can lead to an increase in this compound concentration in the plant, which can affect its toxicity when consumed .

Biochemical Analysis

Biochemical Properties

Solanidine plays a crucial role in biochemical reactions, particularly in the biosynthesis of glycoalkaloids. It interacts with several enzymes, including glycosyltransferases, which catalyze the addition of sugar moieties to this compound, forming glycoalkaloids like α-solanine and α-chaconine . These interactions are essential for the formation of bioactive compounds that contribute to the plant’s defense mechanisms. Additionally, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby affecting neurotransmission .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells by generating reactive oxygen species, which can lead to cellular damage . This compound also affects cell signaling pathways by modulating the activity of protein kinases and phosphatases, leading to changes in gene expression and cellular responses. Furthermore, this compound has been shown to alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine in synapses . This inhibition affects neurotransmission and can result in neurotoxic effects. Additionally, this compound has been shown to interact with DNA and RNA, leading to changes in gene expression and protein synthesis . These interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its bioactivity . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage in in vitro and in vivo studies . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can even exhibit beneficial properties, such as anti-inflammatory effects . At high doses, this compound can cause severe toxic effects, including neurotoxicity, hepatotoxicity, and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of careful dosage considerations in experimental and therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of glycoalkaloids. It interacts with enzymes such as glycosyltransferases and cytochrome P450 monooxygenases, which catalyze the formation of glycoalkaloids and other steroidal compounds . These interactions affect metabolic flux and the levels of various metabolites, contributing to the overall biochemical properties of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to bind to plasma membrane transporters, facilitating its uptake and distribution within cells . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . These transport and distribution mechanisms are crucial for understanding the bioavailability and activity of this compound in biological systems.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular distribution of this compound plays a critical role in its biochemical interactions and overall cellular effects .

Properties

IUPAC Name

(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,29H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKYZPBMZPJNAJ-OQFNDJACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018960
Record name Solanidine
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Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Solanidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003236
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CAS No.

80-78-4
Record name Solanidine
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Record name Solanidine
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Record name Solanidine
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Record name Solanidine
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Record name Solanidine
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Record name SOLANIDINE
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Record name Solanidine
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Melting Point

218.5 °C
Record name Solanidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003236
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of solanidine?

A1: The molecular formula of this compound is C27H43NO, and its molecular weight is 397.64 g/mol. []

Q2: How can I identify and quantify this compound?

A2: Several analytical methods have been employed for this compound characterization and quantification, including:

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR and 13C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide structural information and aid in identification. [, ]
  • Chromatography: Thin Layer Chromatography (TLC) is used for initial separation and identification. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or MS enables separation and quantification of this compound and related compounds in complex mixtures like plant extracts or biological samples. [, , ]
  • Immunoassays: Radioimmunoassay (RIA) and Fluorescence Polarization Immunoassays (FPIA) utilize antibodies for selective detection and quantification of this compound and its glycosides in various matrices. [, ]

Q3: Are there any specific challenges in the analysis of this compound?

A3: Yes, one challenge is the separation of this compound from the major potato storage protein, patatin, during purification. This can be addressed by using concanavalin A affinity resin, which selectively binds glycosylated patatin. [] Another challenge is the potential degradation of this compound during acid hydrolysis, forming solanthrene, which needs to be considered when quantifying total glycoalkaloid content. [, ]

Q4: How is this compound synthesized in plants?

A4: this compound biosynthesis in plants like potato involves a multi-step pathway. It starts with cholesterol and proceeds through several enzymatic modifications. The glycosylation steps, where this compound is converted to glycoalkaloids like α-solanine and α-chaconine, are considered the terminal steps in this pathway. [, ]

Q5: How do environmental factors affect this compound glycoside levels in potatoes?

A5: Exposure of potato tubers to light, wounding, and cold storage can lead to increased synthesis and accumulation of glycoalkaloids like α-solanine and α-chaconine. [, , ] In the case of Netted Gem potatoes, exposure to intense sunlight and near-freezing temperatures during harvest can significantly increase glycoalkaloid levels, with this compound being produced rapidly and exceeding the amounts that can be converted to solanine. []

Q6: How are this compound glycosides distributed within the potato tuber?

A6: Studies indicate that potato peels contain significantly higher concentrations of both solanine and this compound compared to the inner flesh. []

Q7: What are the potential pharmacological applications of this compound?

A7: this compound and its derivatives have demonstrated several potential pharmacological activities, including:

  • Anticancer activity: this compound analogs synthesized from pregnadienolone acetate have shown promising antiproliferative effects against cancer cells in vitro. [] They have been shown to induce apoptosis, inhibit topoisomerase I activity, and downregulate the expression of cell-cycle-related genes. Some analogs also exhibited multidrug resistance-reversal activity by inhibiting the ABCB1 transporter.
  • Insecticidal activity: this compound derivatives, particularly those modified with azido linkers and coupled with alkynyl derivatives of monosaccharides, have displayed increased aphicidal properties against potato aphids (Macrosiphum euphorbiae) compared to unmodified this compound. [] These synthetic neoglycoalkaloids affected nymph and adult survival and negatively impacted aphid fecundity.

Q8: Can this compound be used as a biomarker for drug metabolism?

A8: Yes, research suggests that this compound can serve as a dietary biomarker for cytochrome P450 2D6 (CYP2D6) enzyme activity. [, , ] Studies have shown a strong correlation between this compound metabolism and the CYP2D6-mediated metabolism of drugs like risperidone. [] Notably, the urinary metabolite 3,4-seco-solanidine-3,4-dioic acid (SSDA) has been identified as a specific biomarker for CYP2D6 activity. []

Q9: Are there any concerns about the toxicity of this compound and its glycosides?

A9: Yes, while this compound itself has low toxicity, its glycosides, particularly α-solanine and α-chaconine, are known to be toxic to humans and animals. [, , , ] Ingestion of high levels of these glycoalkaloids can lead to gastrointestinal and neurological symptoms. [, , , ]

Q10: Can the consumption of potatoes with high glycoalkaloid content have long-term effects?

A10: Studies have shown that this compound can be absorbed from the diet and retained in the body for extended periods. [] While the long-term effects of chronic exposure to low levels of this compound and its glycosides are not fully understood, some studies suggest potential teratogenic effects. [, ]

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